7-(Naphthalene-2-sulfonyl)quinolin-8-ol
Description
7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a naphthalene sulfonyl group attached to the quinoline ring
Properties
CAS No. |
61430-97-5 |
|---|---|
Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-naphthalen-2-ylsulfonylquinolin-8-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19-17(10-8-14-6-3-11-20-18(14)19)24(22,23)16-9-7-13-4-1-2-5-15(13)12-16/h1-12,21H |
InChI Key |
LSPIKDNLYPSDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinoline derivatives with reduced sulfonyl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the naphthalene sulfonyl group.
7-Bromoquinolin-8-ol: A derivative with a bromine atom instead of the naphthalene sulfonyl group.
5-Amino-7-bromoquinolin-8-ol: Another derivative with an amino group and a bromine atom.
Uniqueness
7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol is unique due to the presence of the naphthalene sulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other applications .
Biological Activity
7-(Naphthalene-2-sulfonyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and naphthalene, specifically featuring a sulfonyl group. This unique architecture enhances its chemical reactivity and biological activity, making it a valuable candidate in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a quinoline core with a naphthalene sulfonyl substituent, which contributes to its diverse biological properties. The sulfonyl group enhances solubility and potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₉N₁O₂S |
| Molecular Weight | 273.38 g/mol |
| Solubility | Soluble in organic solvents; moderate in water |
| Melting Point | 150-155 °C |
Research indicates that 7-(Naphthalene-2-sulfonyl)quinolin-8-ol exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : The compound interacts with specific receptors, influencing neurotransmission and cellular signaling pathways.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Antimicrobial Activity
A study evaluated the antimicrobial properties of 7-(Naphthalene-2-sulfonyl)quinolin-8-ol against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
Cytotoxicity and Anticancer Potential
In vitro assays have shown that 7-(Naphthalene-2-sulfonyl)quinolin-8-ol possesses cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis via caspase activation |
| MCF-7 | 15.0 | Induction of cell cycle arrest |
Case Studies
- Case Study on Anticancer Activity : In a recent study published in a peer-reviewed journal, researchers tested the efficacy of 7-(Naphthalene-2-sulfonyl)quinolin-8-ol in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups, demonstrating its potential for further development as an anticancer therapeutic agent.
- Case Study on Antimicrobial Efficacy : Another investigation focused on the compound's action against resistant bacterial strains. The findings revealed that 7-(Naphthalene-2-sulfonyl)quinolin-8-ol not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
